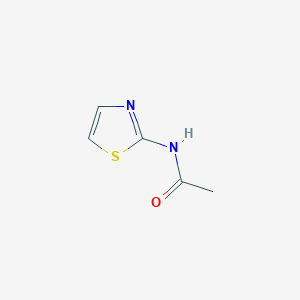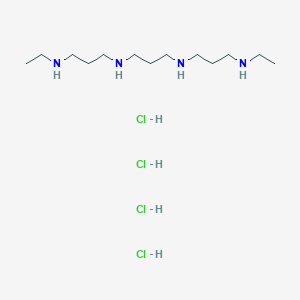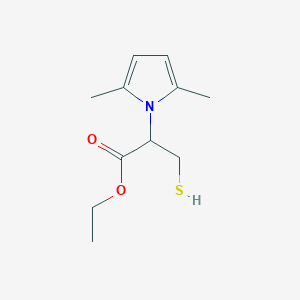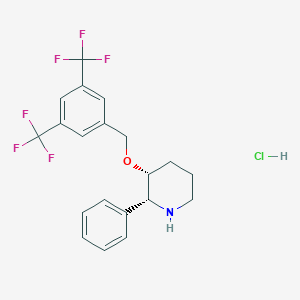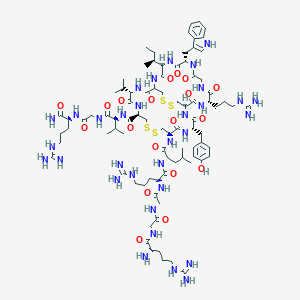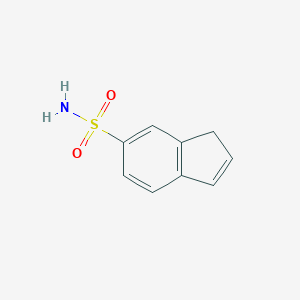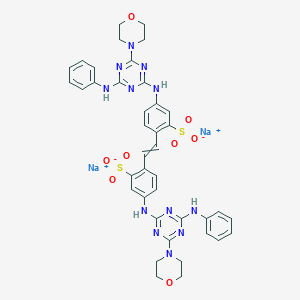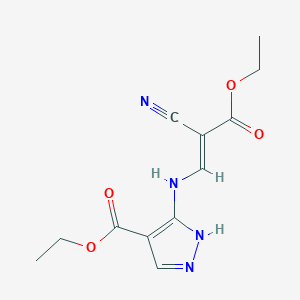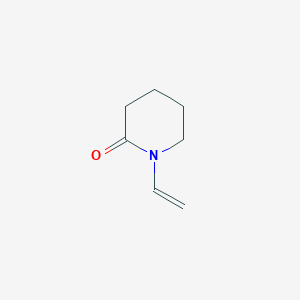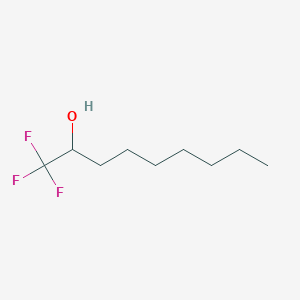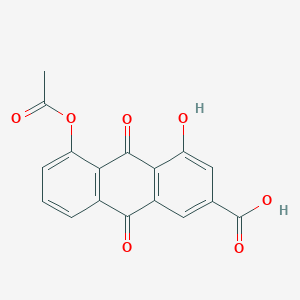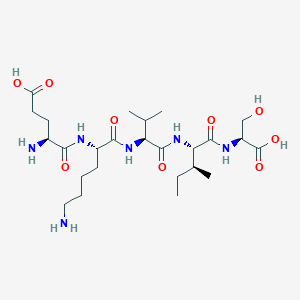
Glutamyl-lysyl-valyl-isoleucyl-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutamyl-lysyl-valyl-isoleucyl-serine, also known as EKAVS, is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is composed of five amino acids, including glutamic acid, lysine, valine, isoleucine, and serine. In
Mecanismo De Acción
The mechanism of action of Glutamyl-lysyl-valyl-isoleucyl-serine involves its ability to bind to specific receptors on the surface of immune cells. This binding triggers a cascade of cellular signaling events that ultimately lead to the activation of immune cells. Glutamyl-lysyl-valyl-isoleucyl-serine also stimulates the production of cytokines, which are signaling molecules that play a crucial role in the immune response.
Efectos Bioquímicos Y Fisiológicos
Glutamyl-lysyl-valyl-isoleucyl-serine has been shown to have various biochemical and physiological effects. In addition to its immune-stimulating properties, Glutamyl-lysyl-valyl-isoleucyl-serine can also promote wound healing by stimulating the proliferation of skin cells. This peptide has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using Glutamyl-lysyl-valyl-isoleucyl-serine in lab experiments is its ability to stimulate the immune system without causing adverse effects. This peptide is also relatively easy to synthesize using SPPS. However, one of the limitations of using Glutamyl-lysyl-valyl-isoleucyl-serine is its relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the research of Glutamyl-lysyl-valyl-isoleucyl-serine. One area of interest is the potential use of this peptide in cancer immunotherapy. Glutamyl-lysyl-valyl-isoleucyl-serine has been shown to enhance the activity of immune cells, which could be useful in the treatment of cancer. Another area of interest is the development of more stable analogs of Glutamyl-lysyl-valyl-isoleucyl-serine, which could increase its effectiveness in various applications.
Conclusion:
In conclusion, Glutamyl-lysyl-valyl-isoleucyl-serine is a peptide that has significant potential in scientific research. Its ability to stimulate the immune system and promote wound healing makes it a promising candidate for various applications. With further research, Glutamyl-lysyl-valyl-isoleucyl-serine could have significant implications in the fields of immunology, cancer therapy, and wound healing.
Métodos De Síntesis
The synthesis of Glutamyl-lysyl-valyl-isoleucyl-serine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected by temporary functional groups to prevent unwanted reactions during the synthesis process. Once the peptide chain is complete, the temporary functional groups are removed, and the peptide is cleaved from the solid support.
Aplicaciones Científicas De Investigación
Glutamyl-lysyl-valyl-isoleucyl-serine has been found to have various potential applications in scientific research. One of the significant applications is in the field of immunology. Glutamyl-lysyl-valyl-isoleucyl-serine has been shown to stimulate the immune system by activating T cells and promoting the production of cytokines. This peptide can also enhance the activity of natural killer cells, which are essential components of the innate immune system.
Propiedades
Número CAS |
142525-10-8 |
|---|---|
Nombre del producto |
Glutamyl-lysyl-valyl-isoleucyl-serine |
Fórmula molecular |
C25H46N6O9 |
Peso molecular |
574.7 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H46N6O9/c1-5-14(4)20(24(38)29-17(12-32)25(39)40)31-23(37)19(13(2)3)30-22(36)16(8-6-7-11-26)28-21(35)15(27)9-10-18(33)34/h13-17,19-20,32H,5-12,26-27H2,1-4H3,(H,28,35)(H,29,38)(H,30,36)(H,31,37)(H,33,34)(H,39,40)/t14-,15-,16-,17-,19-,20-/m0/s1 |
Clave InChI |
FJJRCFWNKDENMI-BGZMIMFDSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
Secuencia |
EKVIS |
Sinónimos |
EKVIS Glu-Lys-Val-Ile-Ser glutamyl-lysyl-valyl-isoleucyl-serine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



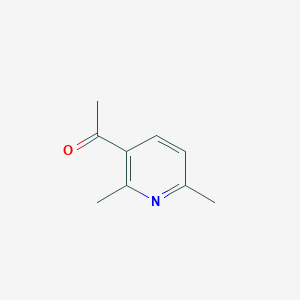
![(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B125241.png)
